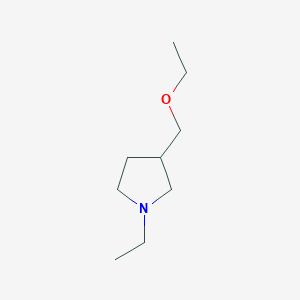
4-(Difluoromethoxy)pyridin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C6H6F2N2O·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) attached to the pyridine ring, along with an amine group (-NH2) at the 2-position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)pyridin-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced using a fluorinating agent such as difluoromethyl ether.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethoxy)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
4-(Difluoromethoxy)pyridin-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethoxy)pyridin-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, while the amine group can participate in hydrogen bonding and ionic interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Difluoromethoxy)pyridin-4-amine
- 4-(Trifluoromethoxy)pyridin-2-amine
- (2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride
Comparison
4-(Difluoromethoxy)pyridin-2-amine hydrochloride is unique due to the specific positioning of the difluoromethoxy and amine groups on the pyridine ring. This positioning can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the trifluoromethoxy derivative may exhibit different lipophilicity and metabolic properties due to the additional fluorine atom.
Propriétés
Formule moléculaire |
C6H7ClF2N2O |
|---|---|
Poids moléculaire |
196.58 g/mol |
Nom IUPAC |
4-(difluoromethoxy)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H6F2N2O.ClH/c7-6(8)11-4-1-2-10-5(9)3-4;/h1-3,6H,(H2,9,10);1H |
Clé InChI |
HPLOOXNNFLUGDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1OC(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13668220.png)

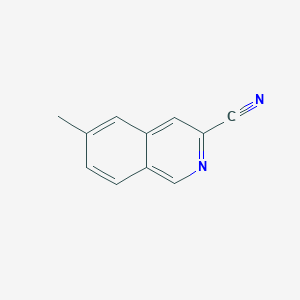
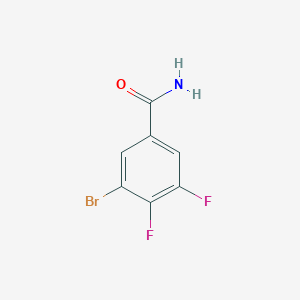
![tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate](/img/structure/B13668233.png)
![4-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13668242.png)

![2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13668250.png)
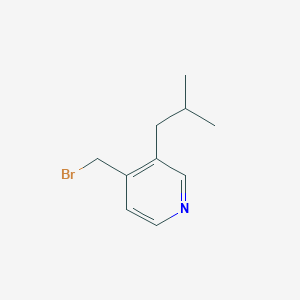
![2,4,5-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B13668261.png)
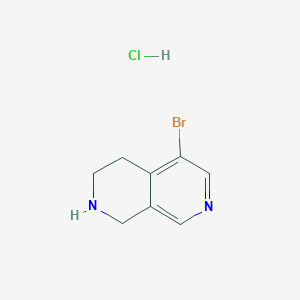
![9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13668282.png)
